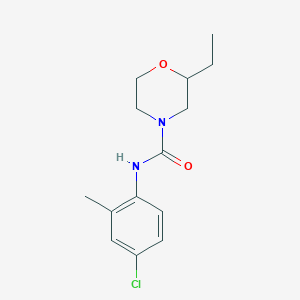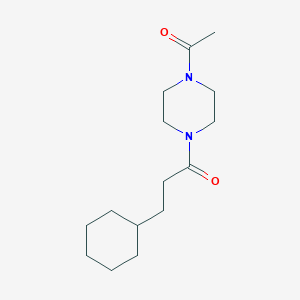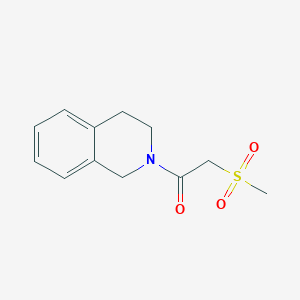
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
Mecanismo De Acción
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the flow of chloride ions across the membrane. This inhibition of CFTR activity can lead to a reduction in mucus production and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR, 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been reported to inhibit other ion channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been shown to reduce inflammation in animal models of cystic fibrosis, possibly through its effects on ion transport and mucus production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its specificity for CFTR, which allows for the selective inhibition of this channel without affecting other ion channels. This specificity also allows for the study of CFTR function in vitro and in vivo. However, one limitation of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. One area of interest is the development of more potent inhibitors of CFTR, which could improve the efficacy of this class of drugs in treating cystic fibrosis and other diseases. Another area of interest is the study of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in combination with other drugs, such as antibiotics or anti-inflammatory agents, to improve the overall treatment of cystic fibrosis. Finally, the use of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in other disease models, such as asthma or chronic obstructive pulmonary disease (COPD), may also be an area of future research.
Métodos De Síntesis
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluoroaniline with isobutyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in improving lung function and reducing inflammation.
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZRUNTCMXOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)



![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)


![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)



